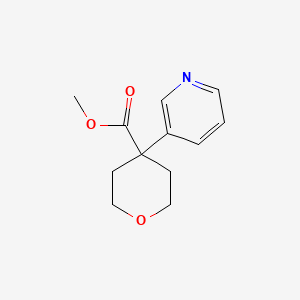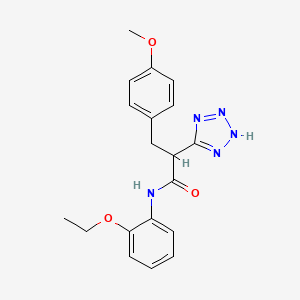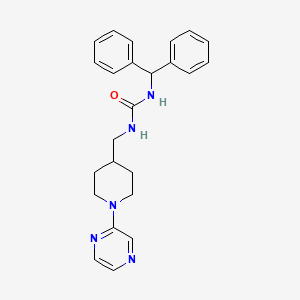
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide" is a synthetic molecule that falls under the category of sulfonamide derivatives. This compound is of interest in various fields of scientific research, including medicinal chemistry, due to its potential therapeutic properties and unique chemical structure. Its complex molecular framework allows for a wide range of interactions with biological targets, making it a subject of study in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The process may include:
Step 1: Formation of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactants: : 1,2,3,4-tetrahydroquinoline, propylsulfonyl chloride
Conditions: : Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Step 2: Sulfamoylation of 3-methyl-4-aminophenyl
Reactants: : 3-methyl-4-aminophenyl, sulfamoyl chloride
Conditions: : Base (e.g., pyridine), solvent (e.g., dichloromethane), cooling to 0°C
Step 3: Coupling of the Intermediates
Reactants: : 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, 3-methyl-4-sulfamoylphenyl
Conditions: : Condensation agents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature
Step 4: Acetylation
Reactants: : Coupled product, acetic anhydride
Conditions: : Solvent (e.g., acetic acid), heating to 50-60°C
Industrial Production Methods
For industrial-scale production, optimizations are made to enhance yield and purity while ensuring cost-effectiveness and scalability. Key aspects may include:
Continuous Flow Synthesis: : Using automated reactors for continuous addition and reaction of intermediates.
Advanced Purification Techniques: : Employing methods like crystallization, chromatography, and recrystallization to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : May undergo oxidative cleavage or modification, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The compound can be reduced at the sulfonyl or amide groups using reducing agents like lithium aluminum hydride.
Substitution: : Functional group substitutions at various positions on the quinoline or phenyl rings can be achieved using halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substituents: : Alkyl halides, nucleophiles like amines or thiols
Solvents: : Dichloromethane, DMF, ethanol, acetic acid
Major Products Formed
The major products depend on the specific reactions, but may include:
Oxidized derivatives with modifications at the sulfonyl group
Reduced amide or sulfonyl compounds
Substituted analogs with new functional groups on the aromatic rings
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structure allows for modifications that can lead to new materials or catalytic agents.
Biology
Biologically, it may exhibit properties that make it a candidate for studying enzyme interactions or cellular pathways. Its ability to interact with proteins and other biomolecules can provide insights into biological processes.
Medicine
In medicinal chemistry, it is investigated for its potential as a therapeutic agent. It might show activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action for N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide depends on its interaction with biological targets. It may inhibit or activate specific enzymes or receptors, affecting cellular pathways. The exact pathways and targets are subjects of ongoing research, but might involve modulation of protein kinases, ion channels, or other critical cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-sulfamoylphenyl)acetamide: : Similar structure with variations in the sulfonamide and aromatic rings.
1-(propylsulfonyl)-2,3,4,5-tetrahydroquinoline: : Analog with differences in the tetrahydroquinoline framework.
Uniqueness
What makes N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide unique is its combination of a sulfonamide moiety with a substituted tetrahydroquinoline structure, providing a distinctive set of interactions with biological systems that are not observed with simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can harness its potential in various scientific and industrial fields
Propiedades
IUPAC Name |
N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-12-30(26,27)24-11-5-6-17-14-19(7-9-20(17)24)23-31(28,29)21-10-8-18(13-15(21)2)22-16(3)25/h7-10,13-14,23H,4-6,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTODKQCNVKEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)
![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)


![6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)
![1-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2981045.png)
![4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride](/img/structure/B2981046.png)
![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2981047.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)
![1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2981052.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/new.no-structure.jpg)
